N-(4-cyanophenyl)-3-phenylpropanamide
Description
N-(4-Cyanophenyl)-3-phenylpropanamide is a propanamide derivative characterized by a 3-phenylpropanamide backbone substituted with a 4-cyanophenyl group at the amide nitrogen. The 4-cyanophenyl moiety enhances electronic properties and binding affinity to biological targets due to the electron-withdrawing cyano group, which influences molecular interactions such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H14N2O/c17-12-14-6-9-15(10-7-14)18-16(19)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,18,19) |
InChI Key |
HYFBEZFLVLFBDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Modifications
Example Compound : N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k)
- Key Features : Incorporates a spirocyclic 1-thia-4-azaspiro[4.5]decane system.
- Physical Properties : Melting points range from 68°C to 196°C, with elemental analysis showing close alignment between calculated and observed values (e.g., 8b: C 63.31% calc. vs. 62.78% obs.) .
- Bioactivity : Demonstrated anti-coronavirus activity, likely due to the spirocyclic system enhancing conformational stability and target binding .
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 8b | 3-Oxo-1-thia-4-azaspiro[4.5]decane | 68–70 | 90 |
| 8k | 2,8-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decane | 194–196 | 95 |
Comparison : The spirocyclic derivatives exhibit higher thermal stability and bioactivity compared to the parent compound, likely due to rigidified structures that improve pharmacokinetic properties.
Sulfonamide-Functionalized Analogues
Example Compound: 3-Phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide (CAS: 600137-19-7)
Trifluoromethyl/Cyano-Substituted Derivatives
Example Compound: (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide
- Key Features: Combines cyano and trifluoromethyl groups, creating strong electron-withdrawing effects.
- Bioactivity Relevance : Similar structures are used in androgen receptor antagonists (e.g., bicalutamide derivatives) due to enhanced binding affinity .
Comparison: The trifluoromethyl group improves metabolic stability and bioavailability compared to simpler cyano-substituted analogs .
Chloro/Methyl-Substituted Analogues
Example Compound : N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide
- Key Features : Chloro and methyl groups introduce steric hindrance and lipophilicity.
- Applications : Such substitutions are common in anti-inflammatory agents, where lipophilicity enhances tissue penetration .
Comparison: Chloro-substituted analogs may exhibit higher toxicity but improved target engagement in hydrophobic binding pockets compared to cyano derivatives .
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